REACTION_CXSMILES
|
[N+:1]([C:4]1[C:12]([CH3:13])=[CH:11][C:10]([N+:14]([O-:16])=[O:15])=[CH:9][C:5]=1C(O)=O)([O-:3])=[O:2].[N-:17]=[N+]=[N-].[Na+]>OS(O)(=O)=O.O=S(=O)=O>[NH2:17][C:5]1[C:4]([N+:1]([O-:3])=[O:2])=[C:12]([CH3:13])[CH:11]=[C:10]([N+:14]([O-:16])=[O:15])[CH:9]=1 |f:1.2,3.4|
|
Name
|
2,5-dinitro-3-methylbenzoic acid
|
Quantity
|
2.43 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1C)[N+](=O)[O-]
|
Name
|
|
Quantity
|
21.5 g
|
Type
|
solvent
|
Smiles
|
OS(=O)(=O)O.O=S(=O)=O
|
Name
|
|
Quantity
|
0.84 g
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[N-]=[N+]=[N-].[Na+]
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Type
|
CUSTOM
|
Details
|
While the solution is stirred with the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained at 5°-10° C.
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
(gas evolution occurs), 10°-30° C. for two hours
|
Duration
|
2 h
|
Type
|
WAIT
|
Details
|
30°-60° C. for three hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
to yield a yellow-orange precipitate
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered
|
Type
|
WASH
|
Details
|
washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C(=C(C=C(C1)[N+](=O)[O-])C)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.02 g | |
YIELD: CALCULATEDPERCENTYIELD | 95.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |